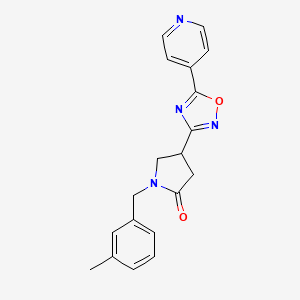

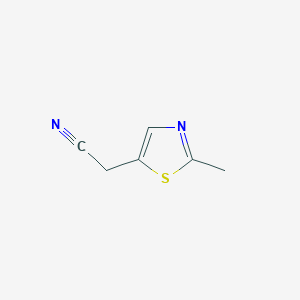

![molecular formula C19H23N5O3S B2523704 2-[(3-甲基-2,6-二氧杂-7-戊基-2,3,6,7-四氢-1H-嘌呤-8-基)硫代]-N-苯基乙酰胺 CAS No. 301354-10-9](/img/structure/B2523704.png)

2-[(3-甲基-2,6-二氧杂-7-戊基-2,3,6,7-四氢-1H-嘌呤-8-基)硫代]-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic precursors. For instance, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involved converting benzoic acid into various intermediates before the final reaction with N-alkyl/aryl substituted 2-bromoacetamide . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides started from 4-chlorophenoxyacetic acid and involved esterification, hydrazide formation, ring closure, and final substitution reactions . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route and selection of appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a sulfanyl group attached to an acetamide moiety. The crystal structures of some derivatives show a folded conformation around the methylene carbon atom of the thioacetamide bridge . The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of a related compound were studied using quantum computational approaches, revealing non-planar structures and various intra- and intermolecular interactions . These findings suggest that the compound "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" would also exhibit complex structural features, which could be analyzed using similar computational and spectroscopic methods.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but they do report on the antiviral and virucidal activities of similar compounds . These activities are likely due to the interactions of the sulfanyl acetamide derivatives with viral components, which could be explored further for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of an electronegative chlorine atom in the molecule can influence the intramolecular and intermolecular contacts . The antimicrobial and hemolytic activities of these compounds are also important properties that have been investigated, with some derivatives showing promising activity against microbial species . The compound "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" would likely have unique physical and chemical properties that could be studied using similar methodologies.

科学研究应用

谷氨酰胺酶抑制

与“2-[(3-甲基-2,6-二氧杂-7-戊基-2,3,6,7-四氢-1H-嘌呤-8-基)硫代]-N-苯基乙酰胺”结构相关的化合物已被探索其作为谷氨酰胺酶抑制剂的潜力。例如,双-2-(5-苯基乙酰胺-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物已被合成并评估其抑制肾型谷氨酰胺酶 (GLS) 的能力,证明了通过减弱癌细胞生长在肿瘤学中的潜在治疗应用 (Shukla 等,2012 年)。

抗菌活性

“2-[(3-甲基-2,6-二氧杂-7-戊基-2,3,6,7-四氢-1H-嘌呤-8-基)硫代]-N-苯基乙酰胺”类似化合物的另一个研究应用领域是抗菌剂的开发。包括 2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮在内的各种合成化合物已被评估其针对一系列革兰氏阳性和革兰氏阴性细菌的抗菌特性,展示了此类化合物在解决细菌耐药性方面的潜力 (Pratibha Sharma 等,2004 年)。

抗肿瘤活性

新的 2-甲基-2-[(1,3-二乙基-2,6-二氧杂-2,3,6,7-四氢-1H-嘌呤-8-基)硫基]-N-取代芳基乙酰胺已被合成,并对其在乳腺癌 (MCF7) 和白血病癌 (K562) 细胞系上的抗肿瘤活性进行了评估。研究结果表明,这些化合物的抗肿瘤活性可能与其结合和阻断致癌酪氨酸激酶的能力有关,突出了它们在癌症治疗中的潜力 (Sultani 等,2017 年)。

腺苷受体拮抗

研究还深入研究了合成和评估 1,3-二丙基-8-(1-苯基乙酰胺-1H-吡唑-3-基)-黄嘌呤衍生物等化合物作为有效的 A(2B) 腺苷受体拮抗剂。这些化合物已针对不同的腺苷受体评估其结合亲和力,在各种治疗领域显示出前景 (Tabrizi 等,2008 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-3-4-8-11-24-15-16(23(2)18(27)22-17(15)26)21-19(24)28-12-14(25)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,20,25)(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKRXJANAYLSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)

![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)

![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)

![3-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2523644.png)